molecular formula C10H9Cl2NO2 B1419874 5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one CAS No. 1204297-13-1

5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one

Cat. No. B1419874
CAS RN: 1204297-13-1
M. Wt: 246.09 g/mol
InChI Key: ZBBHAYPQIYWBPS-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one, also known as CMCPO, is an important organic compound used in a variety of scientific research applications. It is a member of the oxazolidinone family of compounds and is a derivative of the oxazolidinone core structure. CMCPO is known to be a versatile compound, and its wide range of applications in the scientific research field has made it a popular tool for researchers.

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • Synthesis of Protease Inhibitors : The compound is useful in the practical synthesis of α-aminoalkyl-α′-chloromethylketone derivatives, which serve as intermediates for several protease inhibitors (Onishi et al., 2001).

  • Precursors for Pharmacologically Active Compounds : Enantiomerically pure 4,5-substituted 2-oxazolidinones, which include variations of the compound, are important precursors for pharmacologically active 2-oxazolidinones, β-amino alcohols, β-blockers, and azasugar derivatives (Schierle-Arndt et al., 2001).

  • Chiral Auxiliaries : Some derivatives of 5,5-diaryl substituted oxazolidin-2-ones, related to the compound , have been shown to be effective chiral auxiliaries, providing high yields and diastereoselectivities for alkylation and azidations of their N-acyl derivatives (Gibson et al., 1998).

Synthetic Organic Chemistry

  • Construction of Oxazolidin-2-one Ring : The 1,3-oxazolidin-2-one nucleus, of which the compound is a variant, is a popular framework in synthetic organic chemistry. It's used in the construction of a five-member ring, relevant in asymmetric synthesis and as protective groups for the 1,2-aminoalcohol system (Zappia et al., 2007).

  • Electrochemical Oxidation in Synthesis : Electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, akin to the compound, is utilized as a key step in synthesizing enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones. These intermediates are important due to their pharmacological effects and as precursors for β-amino alcohols and protease inhibitors (Danielmeier et al., 1996).

properties

IUPAC Name

5-(chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c11-5-9-6-13(10(14)15-9)8-3-1-2-7(12)4-8/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBHAYPQIYWBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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